Hydroxymethylmaraviroc
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Overview
Description
Hydroxymethylmaraviroc is a derivative of maraviroc, a chemokine receptor antagonist developed by Pfizer. Maraviroc is primarily used as an antiretroviral medication to treat CCR5-tropic HIV-1 infection. This compound retains the core structure of maraviroc but includes a hydroxymethyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxymethylmaraviroc involves several steps, starting from the core structure of maraviroc. The hydroxymethyl group is introduced through a series of chemical reactions, including hydroxylation and methylation. The specific conditions for these reactions typically involve the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Hydroxymethylmaraviroc undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dehydroxymethylated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hydroxymethylmaraviroc has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxymethylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential to inhibit CCR5-tropic HIV-1 infection.
Medicine: Explored as a potential therapeutic agent with improved properties over maraviroc.
Industry: Used in the development of new antiretroviral drugs and as a reference compound in analytical chemistry.
Mechanism of Action
Hydroxymethylmaraviroc exerts its effects by binding to the CCR5 receptor on the surface of certain human cells. This binding prevents the HIV-1 virus from attaching to the receptor, thereby inhibiting viral entry into the host cell. The hydroxymethyl group may enhance the binding affinity or alter the pharmacokinetic profile of the compound.
Comparison with Similar Compounds
Hydroxymethylmaraviroc is compared with other similar compounds such as:
Maraviroc: The parent compound, which lacks the hydroxymethyl group.
2-Hydroxymaraviroc: Another derivative with a hydroxyl group at a different position.
3-Hydroxymaraviroc: A derivative with a hydroxyl group at the third position.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially improve the efficacy and safety profile of the compound compared to its analogs.
Properties
CAS No. |
2230267-78-2 |
---|---|
Molecular Formula |
C29H41F2N5O2 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22-,23+,24?,25-/m0/s1 |
InChI Key |
QYAXWUVUSZZECX-NPZNXQLHSA-N |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Origin of Product |
United States |
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